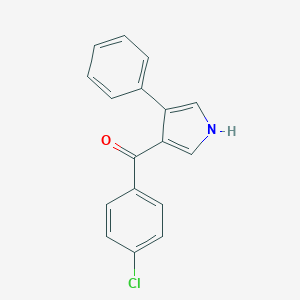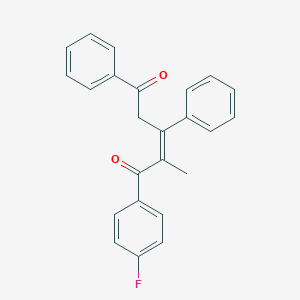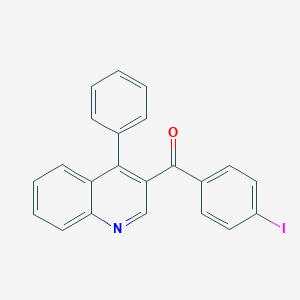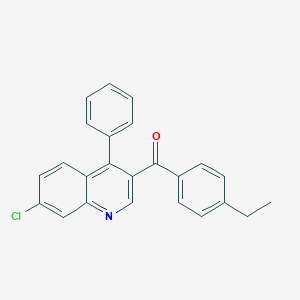
(4-chlorophenyl)(4-phenyl-1H-pyrrol-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-chlorophenyl)(4-phenyl-1H-pyrrol-3-yl)methanone” is a chemical compound with the molecular formula C17H12ClNO . It has an average mass of 281.736 Da and a monoisotopic mass of 281.060730 Da .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 281.736 g/mol . The compound has a molecular formula of C17H12ClNO . Other properties such as solubility, melting point, boiling point, and specific rotation are not available in the current resources .
Aplicaciones Científicas De Investigación
Environmental Impact and Bioremediation
Chlorophenols in the Environment Chlorophenols, including compounds like 4-chlorophenol, are known for their moderate to high toxicity towards aquatic and mammalian life, depending on the environmental conditions and the specific chlorophenol. These compounds exhibit persistence in the environment under certain conditions, particularly in the absence of adapted microflora capable of biodegrading them. This persistence poses significant risks to aquatic ecosystems, highlighting the need for effective bioremediation strategies (Krijgsheld & Gen, 1986).
Methanotrophic Bacteria for Bioremediation Methanotrophs, a type of bacteria that utilize methane as their sole carbon source, offer a biotechnological application in mitigating environmental pollution, including that caused by chlorophenols. These bacteria can transform methane into valuable products while potentially reducing methane levels in the atmosphere. Their ability to generate single-cell proteins, biopolymers, and other valuable products makes them a focus for environmental biotechnology and pollution mitigation efforts (Strong, Xie, & Clarke, 2015).
Potential Therapeutic Applications
Anticancer Potential Research has explored the tumor specificity and keratinocyte toxicity of various compounds, including chlorophenyl derivatives. Certain compounds have demonstrated high tumor specificity with minimal toxicity towards normal cells, suggesting their potential as anticancer agents. This indicates a promising avenue for developing new anticancer drugs with reduced side effects (Sugita et al., 2017).
Direcciones Futuras
The future directions for research on “(4-chlorophenyl)(4-phenyl-1H-pyrrol-3-yl)methanone” could include further exploration of its synthesis, detailed structural analysis, investigation of its chemical reactions, elucidation of its mechanism of action, determination of its physical and chemical properties, and evaluation of its safety and hazards. Given the wide range of pharmacological activities exhibited by structurally similar compounds, it would also be interesting to explore the potential biological activities of "this compound" .
Propiedades
IUPAC Name |
(4-chlorophenyl)-(4-phenyl-1H-pyrrol-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO/c18-14-8-6-13(7-9-14)17(20)16-11-19-10-15(16)12-4-2-1-3-5-12/h1-11,19H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHSEXGSZAHIIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC=C2C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl {[3-(4-chlorophenyl)-3-oxo-1-propenyl]amino}acetate](/img/structure/B396571.png)
![1-(4-fluorophenyl)-5-[1-(3-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-tetraazole](/img/structure/B396573.png)
![5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(4-fluorophenyl)-2-pyrimidinylamine](/img/structure/B396575.png)
![N-(5-methyl-3-isoxazolyl)-N-{2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]vinyl}amine](/img/structure/B396580.png)
![N-{2-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]vinyl}-N-(5-methyl-3-isoxazolyl)amine](/img/structure/B396581.png)
![5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-[4-(trifluoromethyl)phenyl]-2-pyrimidinylamine](/img/structure/B396583.png)

![5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-(3-pyridinyl)-4-(trifluoromethyl)pyrimidine](/img/structure/B396586.png)


![5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-2-(3-pyridinyl)-4-(trifluoromethyl)pyrimidine](/img/structure/B396589.png)
![1-[2-(4-Bromophenyl)indeno[2,1-b]pyran-9-yl]-2,2,2-trifluoroethanone](/img/structure/B396590.png)

